molecular formula C10H10O4 B1611616 Methyl 4-acetyl-2-hydroxybenzoate CAS No. 27475-11-2

Methyl 4-acetyl-2-hydroxybenzoate

Cat. No. B1611616
CAS RN: 27475-11-2
M. Wt: 194.18 g/mol
InChI Key: ATVFLHHFBWGFDZ-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-2-hydroxybenzoate is a chemical compound with the CAS Number: 27475-11-2. It has a molecular weight of 194.19 and is typically stored at room temperature . It is a solid substance and contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic ketone, and 1 aromatic hydroxyl .


Molecular Structure Analysis

Methyl 4-acetyl-2-hydroxybenzoate has a complex molecular structure. It contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic ketone, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

Methyl 4-acetyl-2-hydroxybenzoate is a solid substance . It has a molecular weight of 194.19 . The compound is typically stored at room temperature .

Scientific Research Applications

1. Crystal Structure Analysis

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been studied for its crystal structure. The study involved the determination of the single crystal X-ray structure of methyl 4-hydroxybenzoate at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. This understanding is crucial for its applications in pharmaceuticals, cosmetics, and food preservatives (Sharfalddin et al., 2020).

2. Isolation and Spectroscopic Analysis

A derivative of methyl 4-acetyl-2-hydroxybenzoate was isolated from the seeds of Lithospermum erythrorhizon. This discovery, achieved through chromatography techniques, provided new insights into the natural occurrence of this compound and its potential applications (Park et al., 2009).

3. Analytical Method Development

A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for quantifying various parabens in food. This method is significant for ensuring food safety and analyzing the presence of methyl 4-acetyl-2-hydroxybenzoate and related compounds in various products (Cao et al., 2013).

4. Mimicking Enzymatic Activity

Research on the copper-mediated oxygenation of methyl 4-hydroxybenzoate showcased its potential in mimicking the activity of the enzyme tyrosinase. This study is vital for understanding the biochemical processes and potential pharmaceutical applications of this molecule (Casella et al., 1996).

5. Pharmaceutical Stability Studies

Investigations into the alkaline hydrolysis of methyl 4-hydroxybenzoate esters have provided insights into their stability under various conditions. This research is crucial for the development and preservation of pharmaceuticals containing these compounds (Shija et al., 1992).

6. Neuroprotective Effects

A study on methyl 3,4-dihydroxybenzoate demonstrated its neuroprotective effects against oxidative damage in human neuroblastoma cells. This research contributes to the understanding of the therapeutic potential of methyl 4-acetyl-2-hydroxybenzoate derivatives in neurodegenerative diseases (Cai et al., 2016).

7. Sensor Development

The development of an electrochemical sensor based on molecularly imprinted polymer for detecting methyl paraben highlights the importance of monitoring this compound in various products due to its potential health risks (Soysal, 2021).

Safety And Hazards

Methyl 4-acetyl-2-hydroxybenzoate is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 4-acetyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVFLHHFBWGFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537003
Record name Methyl 4-acetyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetyl-2-hydroxybenzoate

CAS RN

27475-11-2
Record name Methyl 4-acetyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TE Goodwin, X Zhou, PA Haile, P Breen… - Journal of Labelled …, 2000 - Wiley Online Library
A convenient synthesis of an isotopically‐labelled version ( 13 C, 2 H 3 ) of the long‐acting β 2 ‐adrenergic agonist, salmeterol, is described, starting from methyl salicylate, 1,6‐…
L Fang, F Zhao, S Hu, L Han, X Hu… - The Journal of …, 2018 - ACS Publications
A handy and effective method was established to obtain the cis-2,3-dihydrobenzofuranols having three stereocenters, involving asymmetric transfer hydrogenation of benzofuranones …
Number of citations: 12 pubs.acs.org

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